![molecular formula C20H35N3O3 B6778188 N-[(1-acetylpiperidin-3-yl)methyl]-4-cyclohexyloxypiperidine-1-carboxamide](/img/structure/B6778188.png)
N-[(1-acetylpiperidin-3-yl)methyl]-4-cyclohexyloxypiperidine-1-carboxamide
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Overview
Description
N-[(1-acetylpiperidin-3-yl)methyl]-4-cyclohexyloxypiperidine-1-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-acetylpiperidin-3-yl)methyl]-4-cyclohexyloxypiperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the piperidine ring, followed by the introduction of the acetyl and cyclohexyloxy groups. Common reagents used in these reactions include acetyl chloride, piperidine, and cyclohexanol. The reaction conditions usually involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are often carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(1-acetylpiperidin-3-yl)methyl]-4-cyclohexyloxypiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often involve the use of nucleophiles such as halides or amines under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
N-[(1-acetylpiperidin-3-yl)methyl]-4-cyclohexyloxypiperidine-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of N-[(1-acetylpiperidin-3-yl)methyl]-4-cyclohexyloxypiperidine-1-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(1-acetylpiperidin-3-yl)methyl]-4-cyclohexyloxypiperidine-1-carboxamide include other piperidine derivatives such as:
Piperine: Known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which may confer distinct biological activities and pharmacological properties. The presence of both acetyl and cyclohexyloxy groups in the piperidine framework may enhance its binding affinity to specific molecular targets, leading to more potent and selective effects .
Properties
IUPAC Name |
N-[(1-acetylpiperidin-3-yl)methyl]-4-cyclohexyloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N3O3/c1-16(24)23-11-5-6-17(15-23)14-21-20(25)22-12-9-19(10-13-22)26-18-7-3-2-4-8-18/h17-19H,2-15H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFSWJNFQYKUEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CNC(=O)N2CCC(CC2)OC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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